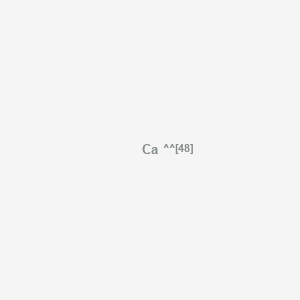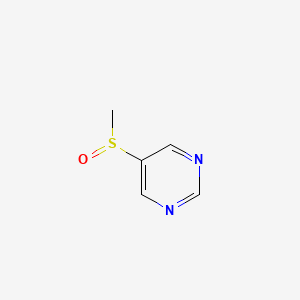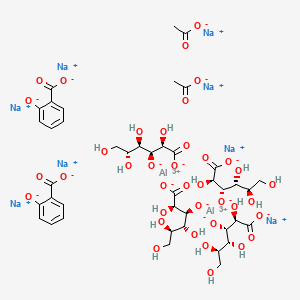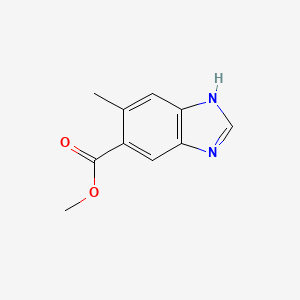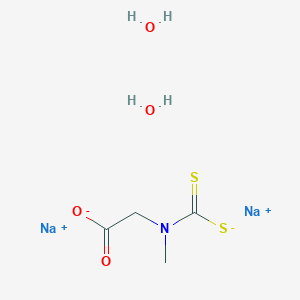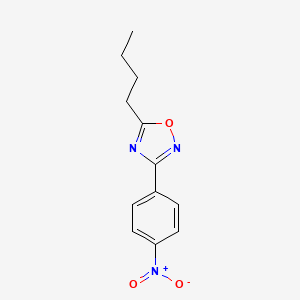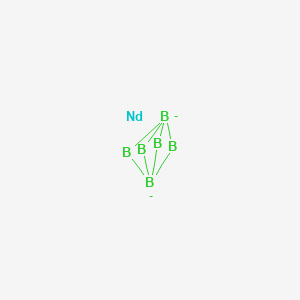
Neodymium boride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium boride is a compound of neodymium, a rare-earth metal, and boron . It is used in the manufacture of strong permanent magnets known as neodymium magnets . These magnets are made from an alloy of neodymium, iron, and boron to form the Nd2Fe14B tetragonal crystalline structure . They are the most widely used type of rare-earth magnet .
Synthesis Analysis
Neodymium boride is synthesized through a process that involves the combination of neodymium, iron, and boron powders, which are then pressed into the desired shape and sintered at high temperatures . Two common types of neodymium magnets are sintered NdFeB magnets and bonded NdFeB magnets . The synthesis of phase-pure, well-defined intermetallic borides has been highlighted in recent developments .Molecular Structure Analysis
The Nd2Fe14B compound forms a tetragonal crystalline structure . Intermetallic borides are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties .Chemical Reactions Analysis
Intermetallic borides, including neodymium boride, have been found to be active in various chemical reactions, such as hydrogenation of different substances . They play a crucial role in the development of advanced catalysts with superior activity and stability .Applications De Recherche Scientifique
Electrochemical Synthesis in Molten Salts : Neodymium boride can be synthesized electrochemically in molten salts, offering a cost-effective alternative to direct reaction techniques. This process is used to produce europium and neodymium borides like NdB4 and NdB6, which have applications in different modern technical fields (Bukatova, Kuznetsov, & Gaune-Escard, 2007).
Enhancement of Thermochemical Treatment : Adding neodymium to the thermochemical treatment process in boronizing significantly enhances boron diffusion. This has practical implications for treating materials like AISI 1045 steel, impacting the depth and characteristics of boride layers (Santaella et al., 2022).
Life Cycle Inventory of NdFeB Magnets : Neodymium is crucial for producing high-performance magnets. Research comparing virgin production routes of these magnets with recycling processes reveals that recycling, particularly manual dismantling, is environmentally preferable. This is vital for the sustainable production of neodymium-iron-boron (NdFeB) magnets (Sprecher et al., 2014).
Recycling Potential in Computer Hard Disk Drives : Investigating the recycling potential of neodymium from computer hard disk drives is identified as a feasible pathway for large-scale recycling. This is significant for managing the scarcity of neodymium supplies (Sprecher, Kleijn, & Kramer, 2014).
Lamellar Structures in Neodymium Borides : Study of lamellar structures in neodymium borides like Nd2B5 and NdB4 reveals complex nanostructures, providing insights into their potential applications in nano-technological fields (Kienle et al., 2007).
Improvement of Neodymium Extraction : Research on improving the extraction of neodymium ions, a high-value rare earth element used in magnets, indicates the potential of using technologies like hollow fiber supported liquid membrane (HFSLM) for efficient and selective extraction (Kittisupakorn, Konaem, & Suwatthikul, 2018).
Morphological Evolution in Nanostructure Growth : Research into the morphological evolution of neodymium boride nanostructures through chemical vapor deposition reveals potential applications in electron emission materials and field-induced cathodes (Wang et al., 2009).
Magnetoelectric and Magnetoelastic Interactions : Studies on neodymium iron borate NdFe3(BO3)4, a multiferroic material, indicate its potential in applications requiring control of electric polarization by magnetic fields (Zvezdin et al., 2006).
Thermodynamic Simulation of Neodymium Oxide Reduction : Research on the reduction of neodymium oxide into metallic neodymium through a metallothermic process suggests its importance in producing materials for permanent magnets (Rodliyah et al., 2018).
Mécanisme D'action
Safety and Hazards
Neodymium boride should be handled under dry protective gas and protected from moisture . It is flammable only as powder . If inhaled or ingested, it is recommended to seek medical attention . Exposure may also lead to sensitivity to heat, itching, increased awareness of odor and taste, and liver damage .
Orientations Futures
Neodymium boride, as a key component in neodymium magnets, plays a crucial role in green energy technologies such as wind turbines and electric vehicles . The demand for neodymium is continually growing, but reserves are severely limited . Therefore, efficient and selective recovery of neodymium to overcome the increasingly critical supply problems is an important direction for future work .
Propriétés
IUPAC Name |
neodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Nd/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCZOFJVLZAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Nd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium boride | |
CAS RN |
12008-23-0 |
Source


|
| Record name | Neodymium boride (NdB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

